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CAS No.: 147489-65-4

Cat. No.: B15598295

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing

neurobiology experiments using iFluor 514, a bright and photostable green fluorescent dye.

iFluor 514 is an excellent tool for visualizing neural structures and processes, with spectral

properties comparable to Alexa Fluor® 514.[1][2] This document outlines key applications,

detailed experimental protocols, and data presentation guidelines to facilitate its use in your

research.

Introduction to iFluor 514 in Neurobiology
iFluor 514 is a versatile fluorophore well-suited for a range of applications in neurobiology. Its

excitation and emission maxima are approximately 510 nm and 527 nm, respectively, making it

compatible with standard microscopy setups equipped for green fluorescence detection.[3] The

high quantum yield and photostability of iFluor dyes ensure bright and durable signals, which

are crucial for high-resolution imaging of complex neuronal structures.[1]
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iFluor 514 is available in several reactive forms, most commonly as succinimidyl esters (SE) for

labeling primary amines on proteins and antibodies, and as maleimides for labeling thiols.[1][2]

Additionally, pre-conjugated secondary antibodies and other biomolecules are commercially

available, simplifying experimental workflows.[4][5]

Key Applications in Neurobiology
The primary applications of iFluor 514 in neurobiology include:

Immunofluorescence (IF) Staining: For the localization of specific proteins in cultured

neurons, brain slices, and whole-mount preparations. This can be achieved through both

direct and indirect immunofluorescence.

Neuronal Tracing: To map neuronal projections and connectivity within the nervous system.

This can be accomplished through the use of iFluor 514-conjugated dextrans or by

immunolabeling of expressed tracer proteins.

Data Presentation
Clear and concise data presentation is essential for the interpretation and comparison of

experimental results. The following tables summarize the key properties of iFluor 514 and

provide recommended starting concentrations for its use in immunofluorescence.

Table 1: Spectral and Physicochemical Properties of iFluor 514

Property Value Reference

Excitation Maximum (Ex) ~510 nm [1]

Emission Maximum (Em) ~527 nm [1]

Recommended Laser Line 488 nm or 514 nm [1][2]

Recommended Filter Set FITC / GFP [6]

Reactive Forms Succinimidyl Ester, Maleimide [1][2]

Conjugates Available
Secondary Antibodies,

Phalloidin
[4][6]
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Table 2: Recommended Starting Dilutions for iFluor 514-Conjugated Secondary Antibodies in

Immunofluorescence

Application
Starting Dilution
Range

Notes Reference

Immunocytochemistry

(ICC)
1:200 - 1:1000

Optimal dilution

should be determined

empirically.

[7]

Immunohistochemistry

(IHC) - Cryosections
1:200 - 1:800

Permeabilization is

crucial for optimal

staining.

[8]

Immunohistochemistry

(IHC) - Paraffin-

embedded

1:100 - 1:500
Antigen retrieval is

often necessary.
[9]

Experimental Protocols
The following are detailed protocols for the key applications of iFluor 514 in neurobiology.

Protocol: Indirect Immunofluorescence of Cultured
Neurons
This protocol describes the staining of a target protein in cultured neurons using a primary

antibody followed by an iFluor 514-conjugated secondary antibody.

Materials:

Cultured neurons on coverslips

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
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Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary

antibody) and 1% Bovine Serum Albumin (BSA) in PBS

Primary antibody (specific to the target protein)

iFluor 514-conjugated secondary antibody

Mounting medium with antifade reagent

Procedure:

Fixation: Rinse cultured neurons briefly with PBS. Fix the cells with 4% PFA in PBS for 15-20

minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room

temperature. This step is necessary for intracellular targets.

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce

non-specific antibody binding.

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal

concentration. Incubate the cells with the primary antibody solution overnight at 4°C in a

humidified chamber.

Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the iFluor 514-conjugated secondary antibody in

Blocking Buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room

temperature, protected from light.

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
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Imaging: Visualize the staining using a fluorescence microscope with an appropriate filter set

for iFluor 514.

Protocol: Indirect Immunofluorescence of Free-Floating
Brain Sections
This protocol is suitable for staining cryostat or vibratome sections of brain tissue.

Materials:

Free-floating brain sections (30-50 µm thick)

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS (for post-fixation if needed)

Permeabilization Buffer: 0.3-0.5% Triton X-100 in PBS

Blocking Buffer: 5-10% Normal Goat Serum (or serum from the host species of the

secondary antibody) and 1% BSA in PBS with 0.1% Triton X-100

Primary antibody

iFluor 514-conjugated secondary antibody

Mounting medium with antifade reagent

Procedure:

Washing: Wash the free-floating sections in PBS three times for 10 minutes each on a

shaker.

Permeabilization and Blocking: Incubate the sections in Blocking Buffer for 1-2 hours at room

temperature on a shaker.

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Incubate the

sections for 24-72 hours at 4°C on a shaker.
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Washing: Wash the sections three times with PBS containing 0.1% Triton X-100 for 10

minutes each.

Secondary Antibody Incubation: Dilute the iFluor 514-conjugated secondary antibody in

Blocking Buffer. Incubate the sections for 2 hours at room temperature or overnight at 4°C,

protected from light, on a shaker.

Washing: Wash the sections three times with PBS for 10 minutes each, protected from light.

Mounting: Mount the sections onto microscope slides and allow them to air dry. Coverslip

with an antifade mounting medium.

Imaging: Image the sections using a confocal or epifluorescence microscope.

Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and

workflows.
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Caption: Principle of Indirect Immunofluorescence.
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Caption: Workflow for Immunofluorescence Staining.
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Caption: Anterograde vs. Retrograde Neuronal Tracing.

Troubleshooting
Successful fluorescence microscopy requires careful optimization of the experimental protocol.

The following table provides guidance on common issues and potential solutions.

Table 3: Troubleshooting Common Issues in iFluor 514 Staining
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Issue Possible Cause(s)
Suggested
Solution(s)

Reference

Weak or No Signal

- Inefficient primary

antibody binding- Low

antigen expression-

Suboptimal antibody

dilution-

Photobleaching

- Validate primary

antibody for the

application.- Use a

positive control

tissue/cell line.- Titrate

primary and

secondary antibody

concentrations.- Use

an antifade mounting

medium and minimize

light exposure.

[10][11]

High Background

- Non-specific

secondary antibody

binding- Inadequate

blocking- Insufficient

washing-

Autofluorescence of

the tissue

- Use a secondary

antibody cross-

adsorbed against the

species of your

sample.- Increase

blocking time and/or

serum concentration.-

Increase the number

and duration of wash

steps.- Use

appropriate spectral

unmixing or

background

subtraction.

[10][12]

Patchy or Uneven

Staining

- Incomplete

permeabilization-

Uneven antibody

distribution- Tissue

drying out during

staining

- Increase Triton X-

100 concentration or

incubation time.-

Ensure continuous

agitation during

antibody incubations.-

Keep samples in a

humidified chamber.

[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15598295?utm_src=pdf-custom-synthesis#bc-rfq
https://www.aatbio.com/products/ifluor-514-succinimidyl-ester
https://www.aatbio.com/products/ifluor-514-maleimide
https://www.aatbio.com/fluorescence-excitation-emission-spectrum-graph-viewer/ifluor_514
https://www.aatbio.com/products/ifluor-514-goat-anti-rabbit-igg-h-l-cross-adsorbed
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-ifluor-514-goat-anti-rabbit-igg-h-l-cross-adsorbed.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-phalloidin-ifluor-514-conjugate-version-vupRYrWxVZ.pdf
https://www.ab-mart.com.cn/online/%E5%85%8D%E7%96%AB%E8%8D%A7%E5%85%89%E6%88%96%E8%80%85%E7%BB%86%E8%83%9E%E6%9F%93%E8%89%B2%EF%BC%88ICC%20and%20IF%EF%BC%89%E5%AE%9E%E9%AA%8C%E6%96%B9%E6%A1%88.pdf
https://evidentscientific.com/en/microscope-resource/knowledge-hub/techniques/confocal/applications/protocols/braincryosections
https://evidentscientific.com/en/microscope-resource/knowledge-hub/techniques/confocal/applications/protocols/braincryosections
https://pmc.ncbi.nlm.nih.gov/articles/PMC10432796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10432796/
https://www.creative-bioarray.com/support/troubleshooting-in-fluorescent-staining.htm
https://www.creative-bioarray.com/support/troubleshooting-in-fluorescent-staining.htm
https://biotium.com/tech-tips-protocols/troubleshooting-tips-for-fluorescence-staining/
https://www.histobiolab.com/if-troubleshooting.html
https://www.benchchem.com/product/b15598295/docs#designing-neurobiology-experiments-with-ifluor-514-application-notes-and-protocols
https://www.benchchem.com/product/b15598295/docs#designing-neurobiology-experiments-with-ifluor-514-application-notes-and-protocols
https://www.benchchem.com/product/b15598295/docs#designing-neurobiology-experiments-with-ifluor-514-application-notes-and-protocols
https://www.benchchem.com/product/b15598295/docs#designing-neurobiology-experiments-with-ifluor-514-application-notes-and-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598295?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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